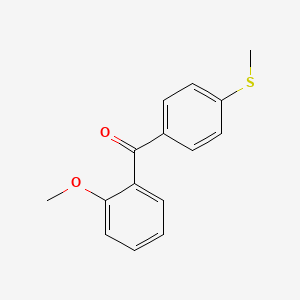
2-Methoxy-4'-thiomethylbenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4’-thiomethylbenzophenone is a chemical compound with the molecular formula C15H14O2S and a molecular weight of 258.3 g/mol . It is also known as MTB.
Molecular Structure Analysis
The molecular structure of 2-Methoxy-4’-thiomethylbenzophenone consists of a central benzene ring attached to a methoxy group (OCH3) and a thiomethyl group (SCH3). The InChI code for this compound is 1S/C15H14O2S/c1-17-12-9-7-11 (8-10-12)15 (16)13-5-3-4-6-14 (13)18-2/h3-10H,1-2H3 .Physical And Chemical Properties Analysis
The melting point of 2-Methoxy-4’-thiomethylbenzophenone is between 124-128°C . It is insoluble in water .Applications De Recherche Scientifique
Photodynamic Therapy in Cancer Treatment
A study highlighted the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base. The properties of these compounds, particularly their high singlet oxygen quantum yield and good fluorescence properties, make them very promising as Type II photosensitizers for photodynamic therapy in cancer treatment. The study emphasizes their potential effectiveness in this domain due to their remarkable photophysical and photochemical properties (Pişkin, Canpolat, & Öztürk, 2020).
Environmental Analysis
Monitoring of UV Absorbers in Environmental Water Samples
A study developed a procedure for determining derivatives of 2-hydroxybenzophenone, which are used as UV absorbers, in environmental water samples. This process involved concentrating compounds using solid-phase extraction and determining them by liquid chromatography-tandem mass spectrometry. The study contributes valuable insights into the monitoring and analysis of these compounds in environmental samples (Negreira et al., 2009).
Chemical Analysis and Interaction Studies
Thermochemical and Interaction Studies of Methoxyphenols
Research on methoxyphenols, which are structural fragments of various antioxidants and biologically active molecules, focused on their ability to form strong inter- and intramolecular hydrogen bonds. The study conducted comprehensive thermochemical, spectroscopic, and quantum-chemical analyses of methoxyphenols and their complexes, offering a deeper understanding of the substituent effects and hydrogen bonding characteristics of these compounds (Varfolomeev et al., 2010).
Environmental and Health Impact Studies
Investigating the Environmental Impact and Reproductive Toxicity of Benzophenone-3
A systematic review was conducted to examine the reproductive toxicity of Benzophenone-3 (BP-3), a commonly used UV filter. The review encompassed studies on humans and animals, revealing potential links between high BP-3 exposure and various reproductive and developmental concerns. This comprehensive review calls attention to the need for standardized research methodologies to better understand the implications of BP-3 exposure across species (Ghazipura et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
(2-methoxyphenyl)-(4-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2S/c1-17-14-6-4-3-5-13(14)15(16)11-7-9-12(18-2)10-8-11/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYOKDCLJWDOMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641451 |
Source


|
| Record name | (2-Methoxyphenyl)[4-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4'-thiomethylbenzophenone | |
CAS RN |
73242-08-7 |
Source


|
| Record name | (2-Methoxyphenyl)[4-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

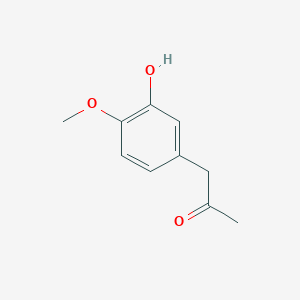
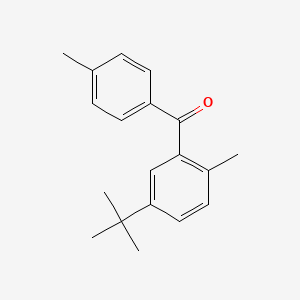
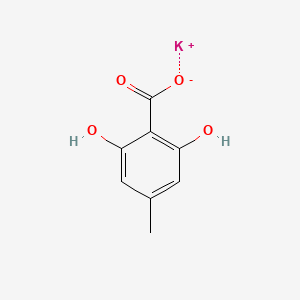



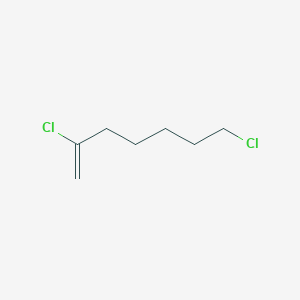
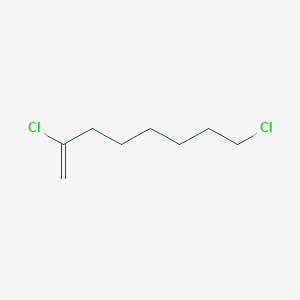
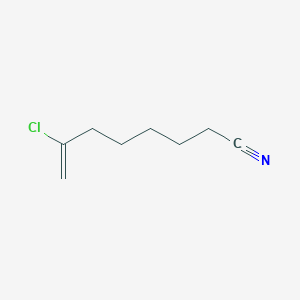

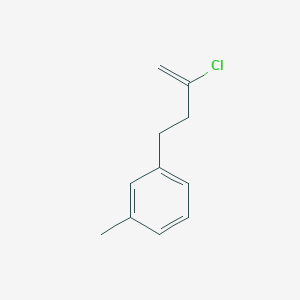

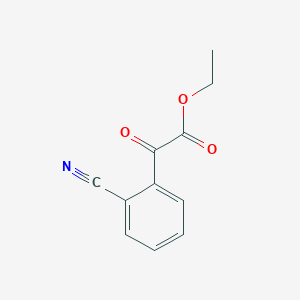
![cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358947.png)